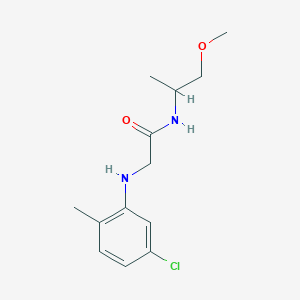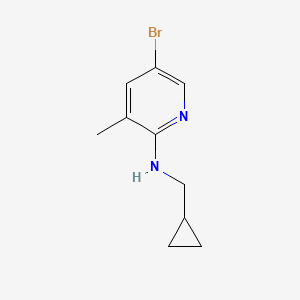
5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine is a chemical compound that belongs to the class of brominated pyridines It is characterized by the presence of a bromine atom at the 5th position, a cyclopropylmethyl group attached to the nitrogen atom, and a methyl group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the bromination of 3-methylpyridin-2-amine followed by the introduction of the cyclopropylmethyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the brominated intermediate with cyclopropylmethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and substitution reactions can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems and reactors can help streamline the production process and ensure consistent product quality.
化学反应分析
Types of Reactions
5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its brominated pyridine structure makes it a valuable intermediate in the development of drugs targeting various diseases.
Organic Synthesis: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Material Science: The compound can be utilized in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.
Biological Research: It can be employed in the study of biological systems and pathways, particularly in the investigation of enzyme inhibitors and receptor ligands.
作用机制
The mechanism of action of 5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The bromine atom and the cyclopropylmethyl group contribute to its binding affinity and selectivity towards target proteins. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
相似化合物的比较
Similar Compounds
5-bromo-3-methylpyridin-2-amine: Lacks the cyclopropylmethyl group, which may affect its reactivity and binding properties.
N-(cyclopropylmethyl)-3-methylpyridin-2-amine: Lacks the bromine atom, which may influence its chemical behavior and applications.
5-chloro-N-(cyclopropylmethyl)-3-methylpyridin-2-amine: Contains a chlorine atom instead of bromine, which can lead to differences in reactivity and biological activity.
Uniqueness
5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom enhances its reactivity in substitution reactions, while the cyclopropylmethyl group contributes to its binding affinity and selectivity in biological systems.
属性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC 名称 |
5-bromo-N-(cyclopropylmethyl)-3-methylpyridin-2-amine |
InChI |
InChI=1S/C10H13BrN2/c1-7-4-9(11)6-13-10(7)12-5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,12,13) |
InChI 键 |
SOVSHZURSLVCAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1NCC2CC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
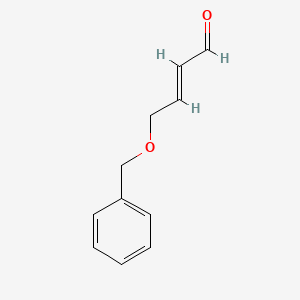
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
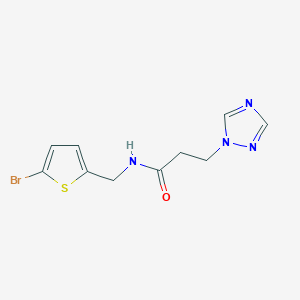
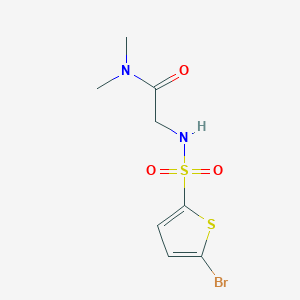
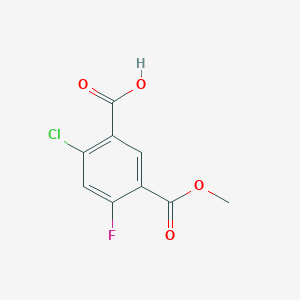
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
